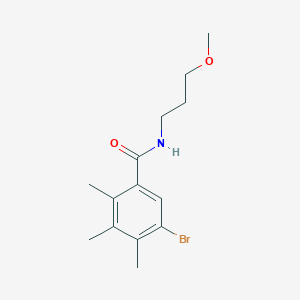![molecular formula C28H20N2O3 B4676367 3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4676367.png)
3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide
Übersicht
Beschreibung
3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide is not fully understood. However, studies have suggested that it may induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It may also inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
Studies have reported that the compound can induce DNA damage and inhibit cell proliferation in cancer cells. It has also been shown to decrease the production of pro-inflammatory cytokines in immune cells. In addition, it has been reported to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its potential to selectively target cancer cells and bacteria, while leaving healthy cells unaffected. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to elucidate its exact mode of action.
Zukünftige Richtungen
There are several future directions for research on 3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One potential direction is to investigate its potential as a therapeutic agent in cancer treatment. Another direction is to study its effects on other types of bacteria and to explore its potential as an antimicrobial agent. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis for potential clinical use.
Conclusion
In conclusion, 3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in cancer research, neurodegenerative diseases, and microbial infections. Its mechanism of action is not fully understood, but studies have suggested that it may induce apoptosis in cancer cells and inhibit bacterial growth. Further research is needed to fully elucidate its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and microbial infections. Several studies have reported its cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
3-(2-oxochromen-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O3/c31-27(30-24-10-8-19(9-11-24)16-20-12-14-29-15-13-20)23-6-3-5-21(17-23)25-18-22-4-1-2-7-26(22)33-28(25)32/h1-15,17-18H,16H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXLODWCKXHTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2H-chromen-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4676284.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4676291.png)
![N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide](/img/structure/B4676309.png)
![N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4676315.png)

![methyl 2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676326.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4676332.png)

![2-{[4-allyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4676337.png)
![N-[1-(4-methylphenyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4676348.png)
![4-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4676355.png)

![N-[2-(2-furoylamino)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4676377.png)
![2-{4-[(1-adamantylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4676388.png)